3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
“3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide” is a derivative of pyrazole . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
Synthesis Analysis
Pyrazoles are synthesized by various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . N-unsubstituted 3(5)-aminopyrazoles are tautomeric species possessing three N-nucleophilic sites, -NH2, N(H)1 and N2, which can readily participate in SN2 reactions leading to N-endocyclic and N-exocyclic products .Molecular Structure Analysis
Pyrazoles are characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of “3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide” would be a derivative of this basic structure.Chemical Reactions Analysis
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .properties
IUPAC Name |
5-amino-N,2-diethyl-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-12(3)9(14)7-6-8(10)11-13(7)5-2/h6H,4-5H2,1-3H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUOZDSJLSJJTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide |
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